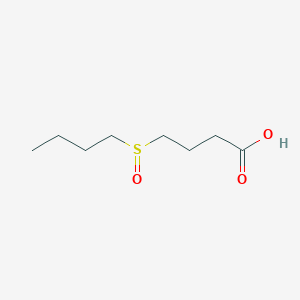

4-(Butane-1-sulfinyl)butanoic acid

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(Butane-1-sulfinyl)butanoic acid”, there are general methods for synthesizing similar compounds. For instance, bio-derived 1,4-butanediol can be synthesized from succinic acid (SA) through a two-step process: esterification of SA with methanol to yield dimethyl succinate (DMS), followed by one-pot chemoselective hydrogenation of DMS to BDO .Applications De Recherche Scientifique

Novel Catalytic Applications

4-(Butane-1-sulfinyl)butanoic acid and its derivatives have been explored for their catalytic properties in various chemical reactions. For instance, a novel nanosized N-sulfonated Brönsted acidic catalyst, derived from similar sulfonic acid structures, demonstrated efficiency in promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. This catalyst showed excellent yields, short reaction times, and could be reused several times without losing its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Another study utilized 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. The catalyst was highlighted for its simplicity, safety, high yield, and short reaction time, with the added benefit of being recyclable without significant loss of activity (Khaligh, 2015).

Synthesis and Antimicrobial Evaluation

Sulfonate derivatives, related to this compound, have been synthesized and evaluated for their antimicrobial properties. One study described the synthesis of novel functionalized N-sulfonates with potential biological activity. Among the synthesized compounds, a specific sulfonate derivative showed high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

Green Chemistry Approaches

In green chemistry, sulfonic acid derivatives similar to this compound have been employed as catalysts to promote environmentally friendly reactions. For example, a polymeric ionic liquid based on 4-vinylpyridinium butane sulfonic acid hydrogen sulfate was used as a dual acidic catalyst for the preparation of naphthols and quinolines under solvent-free conditions. This approach highlighted the catalyst's reusability, eco-friendly reaction conditions, and high product yields (Kiasat, Mouradzadegun, & Saghanezhad, 2013).

Photolabile Protection in Synthetic Ion Channels

A distinct application involves the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound structurally related to this compound, as a photolabile protecting group. This application showcased the optical gating of nanofluidic devices based on synthetic ion channels, where the photolabile groups could be removed by irradiation to generate hydrophilic channels, facilitating light-induced controlled release and sensing (Ali et al., 2012).

Propriétés

IUPAC Name |

4-butylsulfinylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-2-3-6-12(11)7-4-5-8(9)10/h2-7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVENRCFMVOMBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

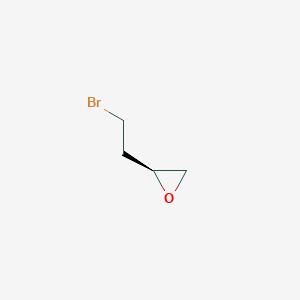

CCCCS(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734177 | |

| Record name | 4-(Butane-1-sulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61798-15-0 | |

| Record name | 4-(Butane-1-sulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B3147155.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-6-OL](/img/structure/B3147201.png)

![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)

![N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B3147243.png)

![5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3147244.png)

![(4R)-2-[4-Bromo-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B3147250.png)